6-amino-2-{[3-(2-fluorophenoxy)propyl]thio}-4-pyrimidinol
Overview
Description
6-amino-2-{[3-(2-fluorophenoxy)propyl]thio}-4-pyrimidinol is a novel compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied. In
Mechanism of Action
The mechanism of action of 6-amino-2-{[3-(2-fluorophenoxy)propyl]thio}-4-pyrimidinol is not fully understood. However, it has been suggested that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
Studies have shown that 6-amino-2-{[3-(2-fluorophenoxy)propyl]thio}-4-pyrimidinol has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-amino-2-{[3-(2-fluorophenoxy)propyl]thio}-4-pyrimidinol is its unique chemical structure, which makes it a promising lead compound for drug development and material science. It has also been shown to have low toxicity and high efficacy in inhibiting the growth of cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 6-amino-2-{[3-(2-fluorophenoxy)propyl]thio}-4-pyrimidinol. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to develop new derivatives of this compound with improved solubility and efficacy. Additionally, this compound can be used as a building block for the synthesis of novel materials with unique properties, and further research can be conducted in this area. Finally, more in vivo studies can be conducted to evaluate the safety and efficacy of this compound in animal models.
Scientific Research Applications
6-amino-2-{[3-(2-fluorophenoxy)propyl]thio}-4-pyrimidinol has been extensively studied for its potential applications in various fields, including cancer research, drug development, and material science. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In drug development, it has been used as a lead compound for developing new drugs with improved efficacy and fewer side effects. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
4-amino-2-[3-(2-fluorophenoxy)propylsulfanyl]-1H-pyrimidin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2S/c14-9-4-1-2-5-10(9)19-6-3-7-20-13-16-11(15)8-12(18)17-13/h1-2,4-5,8H,3,6-7H2,(H3,15,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGIOTWPZTSAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCSC2=NC(=CC(=O)N2)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-[3-(2-fluorophenoxy)propylsulfanyl]-1H-pyrimidin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.